molecular formula C10H11ClF3NO2 B14049194 Methyl (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hcl

Methyl (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hcl

Cat. No.: B14049194
M. Wt: 269.65 g/mol
InChI Key: UGOHGHXGZODVPE-DDWIOCJRSA-N
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Description

Methyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzoate ester.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilized for controlled reaction conditions.

    Purification: Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Scientific Research Applications

Methyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The amino group plays a crucial role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate
  • Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate
  • Methyl ®-3-(1-amino-2,2,2-trifluoroethyl)phenylacetate

Uniqueness

Methyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

methyl 3-[(1R)-1-amino-2,2,2-trifluoroethyl]benzoate;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)7-4-2-3-6(5-7)8(14)10(11,12)13;/h2-5,8H,14H2,1H3;1H/t8-;/m1./s1

InChI Key

UGOHGHXGZODVPE-DDWIOCJRSA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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